Ferrocenoyl chloride
Description
Ferrocenoyl chloride (C₁₂H₈Cl₂FeO₂, molecular weight: 310.94 g/mol) is an organometallic acyl chloride derived from ferrocene carboxylic acid via reaction with phosphorus trichloride (PCl₃) . It is characterized by its distinctive ferrocenyl group, a sandwich-structured metallocene consisting of an iron atom between two cyclopentadienyl rings. This structure imparts unique electrochemical and steric properties, making it valuable in applications such as molecular switches , transition metal coordination complexes , and Friedel-Crafts polymerizations . Physically, it is a yellowish crystalline solid with a boiling point of 164.7°C and a flash point of 69.7°C .
Properties
Molecular Formula |
C11H9ClFeO |
|---|---|
Molecular Weight |
248.48 g/mol |
IUPAC Name |
chloro(cyclopenta-2,4-dien-1-ylidene)methanolate;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C6H5ClO.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,8H;1-5H;/q;-1;+2/p-1 |
InChI Key |
VTDVIWPHJXANHZ-UHFFFAOYSA-M |
Canonical SMILES |
[CH-]1C=CC=C1.C1=CC(=C([O-])Cl)C=C1.[Fe+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ferrocenoyl chloride typically involves the reaction of cyclopentadiene with iron(II) chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ferrocenoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced to form iron(0) species.
Substitution: The chloro group can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like triphenylphosphine. The reactions are typically carried out in organic solvents such as dichloromethane or toluene under controlled temperatures .
Major Products
The major products formed from these reactions include various iron complexes with different oxidation states and ligand environments. These products are often characterized using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Ferrocenoyl chloride serves as a precursor for synthesizing ferrocenyl derivatives that exhibit promising anticancer properties. Research has shown that ferrocenyl esters derived from this compound demonstrate cytotoxic effects against cancer cell lines, such as HT-29 (colon cancer) and MCF-7 (breast cancer) cells. The cytotoxicity is attributed to the metabolic formation of ferrocenium ions, which induce oxidative stress leading to cancer cell apoptosis .
Antiparasitic Applications
Recent studies have investigated the efficacy of ferrocenyl derivatives in treating parasitic infections. For instance, compounds synthesized from this compound have shown significant activity against Plasmodium falciparum and Toxoplasma gondii, with IC50 values in the low micromolar range. The mode of action is believed to involve the generation of reactive oxygen species, enhancing their antiparasitic effects .
Antibacterial Properties
this compound has also been utilized to create ferrocenyl amides, which exhibit strong antibacterial activity against Gram-positive bacteria. The structure-activity relationship indicates that modifications to the ferrocenyl moiety can enhance antibacterial potency, making it a candidate for developing new antimicrobial agents .
Materials Science
Nanocomposites and Sensors
this compound is integral in the synthesis of ferrocene-functionalized nanocomposites. These materials combine ferrocene's redox properties with other components like graphene oxide or gold nanoparticles to create advanced materials for electronic and sensing applications. For example, ferrocene-based biosensors have been developed for detecting bacterial pathogens, leveraging the electrochemical properties of ferrocene to achieve high sensitivity .
Electrochemical Applications
The unique electrochemical behavior of ferrocenoyl derivatives makes them suitable for use in redox-active materials. They have been employed in the development of electrodes for applications such as glucose sensing and environmental monitoring. The incorporation of ferrocenyl groups enhances the electron transfer rates and stability of these electrodes .
Case Studies
Mechanism of Action
The mechanism by which Ferrocenoyl chloride exerts its effects involves coordination to various substrates through its iron center. The iron(2+) ion can undergo redox reactions, facilitating electron transfer processes. The compound can also form stable complexes with organic molecules, influencing their reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Acyl Chlorides
The reactivity, applications, and physicochemical properties of ferrocenoyl chloride are compared below with three structurally related acyl chlorides: phenylacetyl chloride, hexanoyl chloride, and propionyl chloride.
Detailed Analysis
Reactivity this compound: The ferrocenyl group introduces steric bulk and electron-donating effects, slowing nucleophilic substitution compared to smaller acyl chlorides. However, its redox-active iron center enables unique applications in electrochemistry and catalysis . Phenylacetyl chloride: The electron-withdrawing phenyl group enhances electrophilicity, making it highly reactive in aromatic substitutions and peptide bond formations . Hexanoyl/Propionyl chloride: Aliphatic chains reduce steric hindrance, facilitating rapid reactions with alcohols and amines. Propionyl chloride’s low molecular weight further increases volatility and reactivity .
Applications this compound is specialized for organometallic chemistry, such as synthesizing Fe₂(CO)₆ complexes with bridging ferrocenoyl ligands . In contrast, phenylacetyl chloride is used in pharmaceuticals (e.g., penicillin derivatives), while hexanoyl and propionyl chlorides are common in bulk organic synthesis .
Safety and Handling All compounds are corrosive and require strict safety protocols. This compound’s MSDS highlights GHS05 warnings (serious health hazards), similar to propionyl chloride’s acute toxicity . Hexanoyl chloride’s lower volatility reduces inhalation risks compared to propionyl chloride .
Research Findings
- This compound’s redox activity enables its use in molecular switches, where the ferrocene moiety acts as an electrochemical reporter .
- Transition metal complexes derived from this compound (e.g., μ-FcCO-Fe₂(CO)₆) exhibit unique bridging ligand geometries, leveraging the rigidity of the ferrocenyl group .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing ferrocenoyl chloride with high purity, and how can its formation be verified experimentally?
- Methodological Answer : this compound is typically synthesized via the reaction of ferrocenecarboxylic acid with chlorinating agents (e.g., thionyl chloride or oxalyl chloride) under anhydrous conditions. Key steps include:
- Reagent Selection : Use excess chlorinating agent (molar ratio ≥1.5:1) to ensure complete conversion, as residual carboxylic acid can hydrolyze the product .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent moisture-induced decomposition.
- Purification : Distillation under reduced pressure (e.g., 80–100°C, 0.1 mmHg) or chromatography (silica gel, hexane/ethyl acetate) to isolate the product .
- Verification : Confirm purity via ¹H/¹³C NMR (e.g., disappearance of carboxylic proton at δ ~12 ppm and appearance of acyl chloride carbonyl at δ ~170 ppm in ¹³C NMR) and FT-IR (C=O stretch at ~1770 cm⁻¹).
Q. How can researchers mitigate the instability of this compound during storage and handling?
- Methodological Answer :
- Storage : Store in sealed, flame-dried glassware under inert gas at –20°C to slow hydrolysis. Use molecular sieves (3Å) to adsorb residual moisture.
- Handling : Prepare solutions in dry aprotic solvents (e.g., dichloromethane, THF) immediately before use. Monitor decomposition via periodic NMR analysis (e.g., appearance of ferrocenecarboxylic acid peaks) .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- Single-Crystal XRD : Resolve the Fe-Cp (cyclopentadienyl) bond lengths and acyl chloride conformation. Crystallize from hexane at low temperature (–30°C) to avoid solvent co-crystallization.
- Cyclic Voltammetry : Compare redox potentials (E₁/₂) of this compound vs. ferrocene to assess electron-withdrawing effects of the acyl chloride group.
- Mass Spectrometry (EI-MS) : Confirm molecular ion peak at m/z 228 ([M]⁺ for C₁₁H₉ClFeO).
Advanced Research Questions
Q. How can computational chemistry (DFT) be used to predict the reactivity of this compound in cross-coupling reactions, and how do these predictions align with experimental outcomes?
- Methodological Answer :
- DFT Modeling : Calculate Gibbs free energy (ΔG‡) for proposed reaction pathways (e.g., nucleophilic acyl substitution). Use B3LYP/6-31G(d) basis sets for Fe and LANL2DZ for Cl .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots). Discrepancies >10% may indicate unaccounted solvent effects or transition-state stabilization .
Q. How should researchers address contradictions in reported catalytic activity of this compound derivatives across different studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare reaction conditions (e.g., solvent polarity, temperature, substrate scope) from literature. Use statistical tools (e.g., ANOVA) to identify outliers .
- Control Experiments : Replicate conflicting studies with standardized reagents. For example, test if trace water (≤0.1%) in solvent reduces catalytic efficiency due to hydrolysis.
- Spectroscopic Monitoring : Employ in situ IR or UV-Vis to detect intermediate species that may explain divergent results.
Q. What strategies optimize the regioselectivity of this compound in Friedel-Crafts acylation reactions?
- Methodological Answer :
- Lewis Acid Screening : Test catalysts (e.g., AlCl₃, FeCl₃) at varying concentrations (0.1–1.0 equiv) to modulate electrophilicity. Higher acidity may favor para-substitution in aromatic substrates.
- Solvent Effects : Polar aprotic solvents (e.g., nitrobenzene) enhance electrophile stability, while nonpolar solvents (e.g., toluene) may favor kinetic control .
- Theoretical Insights : Use NBO (Natural Bond Orbital) analysis to predict charge distribution in the acylium ion intermediate .
Q. How can researchers design experiments to resolve ambiguities in the electrochemical behavior of this compound under varying pH conditions?
- Methodological Answer :
- Controlled pH Studies : Perform cyclic voltammetry in buffered solutions (pH 1–12) to isolate protonation effects on redox potentials. Use Ag/AgCl reference electrodes for consistency.
- Spectroelectrochemistry : Couple electrochemical cells with UV-Vis to detect pH-dependent intermediates (e.g., protonated vs. deprotonated ferrocenium species).
- Computational Validation : Compare experimental ΔE with DFT-calculated HOMO-LUMO gaps at different pH .
Guidelines for Reporting Findings (Based on )
- Introduction : Highlight the novelty of this compound’s electronic properties compared to non-metallocene acyl chlorides .
- Methods : Specify batch-specific purity data (e.g., from certificates of analysis) and anhydrous techniques.
- Tables/Figures : Include comparative XRD data (e.g., bond lengths vs. ferrocene) and reaction optimization tables (temperature, yield, selectivity).
- Discussion : Address discrepancies with prior studies by analyzing differences in experimental design (e.g., solvent drying methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
